![molecular formula C16H26O2 B14637142 Benzene, 1-methoxy-4-[(octyloxy)methyl]- CAS No. 54384-75-7](/img/structure/B14637142.png)
Benzene, 1-methoxy-4-[(octyloxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-methoxy-4-[(octyloxy)methyl]- is an organic compound characterized by a benzene ring substituted with a methoxy group at the 1-position and an octyloxy methyl group at the 4-position. This compound is part of the larger family of substituted benzenes, which are widely studied due to their diverse chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methoxy-4-[(octyloxy)methyl]- typically involves the alkylation of a methoxybenzene derivative. One common method is the Williamson ether synthesis, where a methoxybenzene is reacted with an alkyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds under reflux conditions to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of Benzene, 1-methoxy-4-[(octyloxy)methyl]- may involve continuous flow processes to ensure high yield and purity. Catalysts such as phase transfer catalysts can be employed to enhance the reaction rate and selectivity. The use of automated reactors and real-time monitoring systems ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-methoxy-4-[(octyloxy)methyl]- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Sulfonation: Fuming sulfuric acid or oleum at elevated temperatures.
Halogenation: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Nitration: Nitro derivatives of the benzene ring.
Sulfonation: Sulfonic acid derivatives.
Halogenation: Halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-methoxy-4-[(octyloxy)methyl]- finds applications in various fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the manufacture of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzene, 1-methoxy-4-[(octyloxy)methyl]- involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and dipole-dipole interactions, while the octyloxy methyl group can influence the compound’s hydrophobicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-methoxy-4-methyl-: Similar structure but with a methyl group instead of an octyloxy methyl group.
Benzene, 1-ethoxy-4-methyl-: Similar structure but with an ethoxy group instead of a methoxy group.
Benzene, 1-methoxy-4-ethyl-: Similar structure but with an ethyl group instead of an octyloxy methyl group.
Uniqueness
Benzene, 1-methoxy-4-[(octyloxy)methyl]- is unique due to the presence of the long octyloxy methyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interactions. This makes it particularly interesting for applications requiring specific solubility and permeability characteristics.
Eigenschaften
CAS-Nummer |
54384-75-7 |
|---|---|
Molekularformel |
C16H26O2 |
Molekulargewicht |
250.38 g/mol |
IUPAC-Name |
1-methoxy-4-(octoxymethyl)benzene |
InChI |
InChI=1S/C16H26O2/c1-3-4-5-6-7-8-13-18-14-15-9-11-16(17-2)12-10-15/h9-12H,3-8,13-14H2,1-2H3 |
InChI-Schlüssel |
UYQBQYJDWQIJEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOCC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide](/img/structure/B14637059.png)
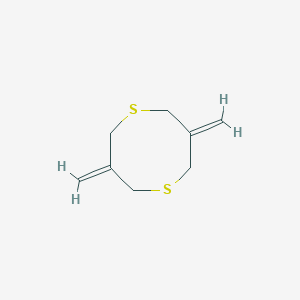
![2-Methyl-2-[(propoxymethyl)peroxy]propane](/img/structure/B14637070.png)
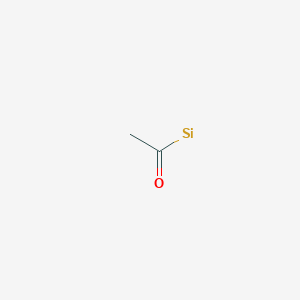
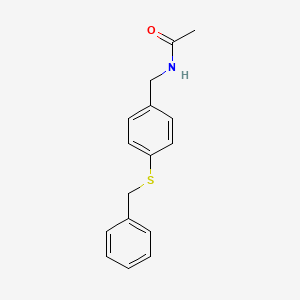
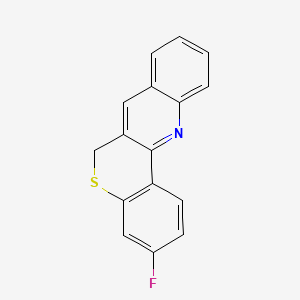
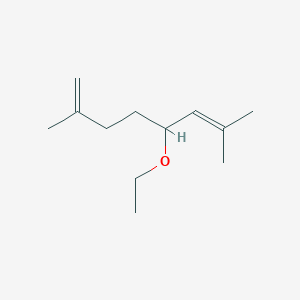
![6-nitro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637096.png)
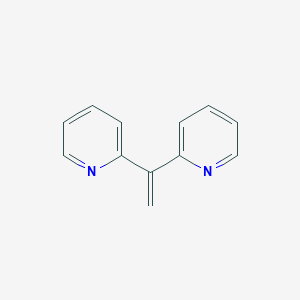
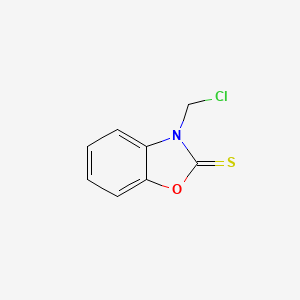
![2-Propen-1-one, 3-(9-anthracenyl)-1-[4-(dimethylamino)phenyl]-](/img/structure/B14637111.png)
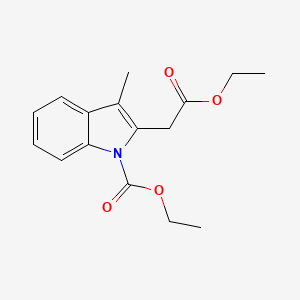
![5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637123.png)

